

# The Pharmacology of Codeine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Codeine N-oxide |           |
| Cat. No.:            | B1599254        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Codeine N-oxide, also known as genocodeine, is a tertiary amine N-oxide derivative and an active metabolite of the widely used opioid analgesic, codeine.[1] It is formed through the oxidation of the nitrogen atom in the codeine molecule. While recognized as pharmacologically active, it is considerably weaker in its analgesic effects compared to its parent compound, codeine.[1] In the United States, Codeine N-oxide is classified as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use.[1][2] This technical guide provides a comprehensive overview of the current understanding of the pharmacological activity of Codeine N-oxide, including its chemical properties, metabolic context, and known biological effects.

# **Chemical and Physical Properties**

**Codeine N-oxide** is a morphinan derivative with the following chemical properties:



| Property         | Value                  | Reference |
|------------------|------------------------|-----------|
| Chemical Formula | C18H21NO4              | [1][2]    |
| Molar Mass       | 315.36 g/mol           | [1][2]    |
| CAS Number       | 3688-65-1              | [1][2]    |
| Synonyms         | Genocodeine, Codeigene | [2]       |

### **Metabolism and Pharmacokinetics**

**Codeine N-oxide** is a product of the in vivo and in vitro N-oxidation of codeine.[1] The metabolism of codeine is complex, with the majority being metabolized to codeine-6-glucuronide. A smaller fraction is O-demethylated to morphine (the primary mediator of codeine's analgesic effect) by CYP2D6, and N-demethylated to norcodeine by CYP3A4. The formation of **Codeine N-oxide** represents a minor metabolic pathway.



Click to download full resolution via product page

Figure 1: Metabolic pathways of codeine.

Specific pharmacokinetic parameters for **Codeine N-oxide**, such as its half-life, volume of distribution, and clearance, are not well-documented in publicly available literature. The pharmacokinetics of its parent compound, codeine, are well-characterized and influenced by genetic polymorphisms of metabolizing enzymes like CYP2D6.[3]



# Pharmacological Activity Analgesic Potency

Direct quantitative data on the analgesic potency of **Codeine N-oxide**, such as an ED50 value, is not readily available. However, studies on the structurally related compound, morphine-N-oxide, provide a strong indication of its significantly reduced potency compared to the parent opioid. Morphine-N-oxide was found to be 11 to 22 times less potent than morphine when administered subcutaneously, and 39 to 89 times less potent when administered intraperitoneally in animal models. This suggests that the N-oxidation of morphinan alkaloids substantially decreases their analgesic activity.

| Compound         | Relative Potency to Parent Compound (Qualitative) |
|------------------|---------------------------------------------------|
| Codeine N-oxide  | Considerably weaker than codeine[1]               |
| Morphine-N-oxide | 11-89 times weaker than morphine                  |

## **Receptor Binding Affinity**

Specific binding affinities (Ki values) of **Codeine N-oxide** to opioid receptors (mu, delta, and kappa) have not been reported in the scientific literature. The affinity of codeine itself for the mu-opioid receptor is relatively low, and its analgesic effects are primarily mediated by its conversion to morphine, which has a much higher affinity. It is plausible that the addition of the polar N-oxide group further reduces the binding affinity of **Codeine N-oxide** for opioid receptors.

## **Signaling Pathways**

As an opioid metabolite, **Codeine N-oxide** is presumed to exert its effects through the G protein-coupled opioid receptors. The general mechanism of opioid receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Codeine-N-oxide Wikipedia [en.wikipedia.org]
- 2. Codeine N-oxide | C18H21NO4 | CID 10470963 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of codeine and its metabolite morphine in ultra-rapid metabolizers due to CYP2D6 duplication PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacology of Codeine N-oxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1599254#pharmacological-activity-of-codeine-n-oxide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com